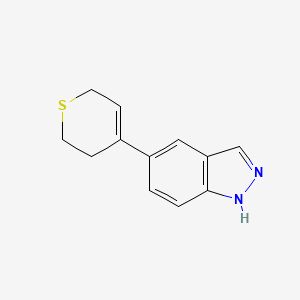

5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Description

Properties

IUPAC Name |

5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKAXAUMSDWBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696157 | |

| Record name | 5-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-64-0 | |

| Record name | 5-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, proposed synthesis, and potential biological significance of the novel heterocyclic compound, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by leveraging established chemical principles and data from analogous structures. The guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering detailed hypothetical protocols for synthesis and characterization, and discussing the therapeutic potential based on the well-documented activities of its constituent indazole and thiopyran moieties.

Introduction and Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The fusion of different heterocyclic systems into a single molecule is a proven strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, represents a novel chemical entity combining two biologically significant scaffolds: indazole and thiopyran.

The indazole core is a prominent privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Notably, indazole-containing molecules like Axitinib and Pazopanib function as potent tyrosine kinase inhibitors, crucial in oncology.[2] The indazole structure can act as a surrogate for adenine, enabling competitive binding to the ATP pocket of kinases.[6]

The thiopyran moiety and its derivatives are also recognized for their diverse therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties.[7][8] The inclusion of a sulfur-containing heterocycle can influence a molecule's metabolic stability, lipophilicity, and receptor-binding interactions. Specifically, the dihydrothiopyran ring offers a flexible, non-aromatic linker that can orient the indazole core in specific ways within a biological target.

The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activity, particularly in areas like kinase inhibition for oncology or as an anti-infective agent. This guide aims to provide the theoretical and practical framework necessary to synthesize, characterize, and evaluate this promising molecule.

Physicochemical and Structural Properties

While empirical data for the title compound is not available, its fundamental properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₂H₁₂N₂S | (Calculated) |

| Molecular Weight | 216.3 g/mol | (Calculated)[9] |

| IUPAC Name | This compound | (Standard Nomenclature) |

| CAS Number | 885272-64-0 | [9] |

| Appearance | Expected to be a solid at room temperature. | (Inference from similar heterocyclic compounds) |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous media. | (Inference from structural components) |

| pKa | The indazole NH proton is weakly acidic, with a pKa around 13.86. The pyrazole-type nitrogen is weakly basic, with a pKa for the conjugate acid around 1.0-1.3. | [6][10] |

Proposed Synthesis and Characterization

The synthesis of this compound can be logically achieved via a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming C-C bonds between aryl halides and organoboron compounds. The Suzuki-Miyaura coupling is particularly well-suited for this purpose.[11][12]

The overall strategy involves the coupling of a halogenated indazole precursor with a dihydrothiopyran boronic acid derivative.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 1-SEM-protected-5-bromo-1H-indazole

-

Rationale: The N-H proton of indazole can interfere with organometallic coupling reactions. Protection with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is a standard strategy to prevent this.

-

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add SEM-Cl (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected indazole.

-

Part B: Synthesis of 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Rationale: Conversion of a ketone to a vinyl triflate provides an excellent electrophile for subsequent borylation. The Miyaura borylation introduces the boronic ester required for the Suzuki coupling.

-

Procedure:

-

Vinyl Triflate Formation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF at -78 °C. Add a base such as LiHMDS (1.1 eq) dropwise and stir for 1 hour. Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) and allow the reaction to warm to room temperature overnight. Purify to obtain the vinyl triflate.

-

Borylation: Combine the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a flask.[11]

-

Add anhydrous dioxane and degas the mixture with argon for 15 minutes.

-

Heat the reaction at 80-90 °C for 12-18 hours.

-

Cool to room temperature, filter through celite, and concentrate.

-

Purify by column chromatography to yield the desired boronic ester.

-

Part C: Suzuki Coupling and Deprotection

-

Rationale: The Suzuki-Miyaura coupling is a highly efficient method for creating the C-C bond between the indazole and thiopyran rings.[13][14] A final deprotection step unmasks the indazole N-H, which is often crucial for biological activity.

-

Procedure:

-

Coupling: In a reaction vessel, combine the protected 5-bromo-indazole (1.0 eq), the thiopyran boronic ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.5 eq).[14]

-

Add a solvent system such as 1,4-dioxane/water (4:1) and degas with argon.

-

Heat the reaction mixture to 90 °C for 6-12 hours, monitoring by TLC or LC-MS.[14]

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude material via column chromatography.

-

Deprotection: Dissolve the purified protected product in a suitable solvent like dichloromethane. Add a deprotecting agent such as trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Neutralize the mixture, extract the product, and purify by chromatography or recrystallization to obtain the final compound.

-

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.[15][16][17]

-

¹H and ¹³C NMR: Will confirm the chemical structure by showing characteristic shifts and coupling constants for the protons and carbons in the indazole and dihydrothiopyran rings.[18][19] 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all signals.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[20]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for functional groups, such as the N-H stretch of the indazole ring.

-

Elemental Analysis: Will determine the percentage composition of C, H, N, and S, providing further confirmation of the empirical formula.

Hypothesized Biological Significance and Screening Protocols

The biological activity of the title compound can be hypothesized based on the known pharmacology of its core structures.

Potential Therapeutic Targets

-

Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2][21] Therefore, this compound is a prime candidate for screening against various kinase families implicated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Akt, PDK1).[1][21]

-

Antiproliferative and Pro-Apoptotic Activity: Many indazole derivatives exhibit potent antiproliferative effects against cancer cell lines and can induce apoptosis.[5][22] It is plausible that the title compound could inhibit cell proliferation and colony formation in cancer models.[22]

-

Antimicrobial Activity: Both indazole and thiopyran derivatives have reported antibacterial and antifungal properties.[4][7] The compound could be screened against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Indazole derivatives like benzydamine are used as nonsteroidal anti-inflammatory drugs (NSAIDs).[10][23] The compound could be evaluated in assays for inflammation, such as inhibition of cyclooxygenase (COX) enzymes or cytokine production.

Diagram of a Potential Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the title compound.

Suggested In Vitro Screening Protocols

-

Kinase Inhibition Assay:

-

Objective: To determine the inhibitory activity (IC₅₀) of the compound against a panel of purified kinases.

-

Methodology: Use a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption. Incubate the kinase, substrate, ATP, and varying concentrations of the test compound. Measure the remaining ATP levels as a function of luminescence. Lower luminescence indicates higher kinase activity and lower inhibition.

-

-

Cell Viability/Antiproliferative Assay:

-

Objective: To measure the effect of the compound on the proliferation of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., H1975 NSCLC, 4T1 breast cancer) in 96-well plates.[1][22]

-

After 24 hours, treat cells with a serial dilution of the compound for 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[5]

-

-

-

Apoptosis Assay:

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology: Treat cancer cells with the compound at its IC₅₀ concentration. Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells. Western blot analysis for key apoptosis markers like cleaved caspase-3 and Bax/Bcl-2 ratio can also be performed.[22]

-

Conclusion

While this compound is a novel entity, a thorough analysis of its constituent pharmacophores provides a strong rationale for its synthesis and biological evaluation. The indazole core offers a high probability of kinase inhibitory activity, while the dihydrothiopyran moiety provides a unique structural element to modulate potency and physicochemical properties. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this promising compound. Further investigation is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this molecule.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. (2015). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

- Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). Books.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 3-[5-(Substituted Phenyl)-[1][4][24] Oxadiazol-2-yl]-1H-Indazole. (2019). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. (2015). PubMed. Retrieved January 20, 2026, from [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Some biologically active thiopyran derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Synthesis and Reactions of α-Oxo Sulfines and 3,6-Dihydro-2H-thiopyran S-oxides. (n.d.). University of Groningen. Retrieved January 20, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. (2018). PubMed. Retrieved January 20, 2026, from [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). University of New Orleans. Retrieved January 20, 2026, from [Link]

-

Pharmaceutical structures based on thiopyran. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 20, 2026, from [Link]

-

Indazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 20, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 20, 2026, from [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 9. This compound CAS#: 885272-64-0 [m.chemicalbook.com]

- 10. Indazole - Wikipedia [en.wikipedia.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, a plausible synthetic route, its likely mechanism of action as a kinase inhibitor, and the experimental workflows required for its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of the Indazole Scaffold

Indazole and its derivatives are prominent nitrogen-containing heterocycles that have garnered substantial attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The indazole core, a fusion of a benzene and a pyrazole ring, is considered a "privileged scaffold" as it is a recurring motif in a multitude of pharmacologically active compounds.[1] Derivatives of this versatile structure have demonstrated a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] Several FDA-approved drugs, such as the antiemetic granisetron and the anticancer agent axitinib, feature the indazole nucleus, underscoring its clinical significance.[2][4]

The compound this compound, with the chemical formula C12H12N2S and a molecular weight of 216.3 g/mol , incorporates a dihydrothiopyran moiety at the 5-position of the indazole ring.[5][6] This substitution is of particular interest as the introduction of sulfur-containing heterocycles can modulate the physicochemical properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. Given the established role of indazole derivatives as kinase inhibitors, this guide will focus on the potential of this compound as an anticancer agent targeting key signaling pathways involved in tumor growth and proliferation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fusion of a bicyclic aromatic indazole system with a non-aromatic, six-membered sulfur-containing ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885272-64-0 | [5] |

| Molecular Formula | C12H12N2S | [5] |

| Molecular Weight | 216.3 g/mol | [5][6] |

| Canonical SMILES | C1CSCC(=C1)C2=CC=C3C(=C2)C=NN3 | PubChem |

| InChI Key | Not Available | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

Note: Some properties are inferred based on the general characteristics of similar organic molecules.

Synthesis of this compound: A Proposed Synthetic Route

A robust and efficient synthesis of the title compound can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly attractive method due to its mild reaction conditions and high functional group tolerance.[7][8]

The proposed synthesis involves the coupling of a halogenated indazole precursor, such as 5-bromo-1H-indazole, with a suitable organoboron derivative of 3,6-dihydro-2H-thiopyran.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible method based on established Suzuki-Miyaura coupling procedures for similar substrates.[7][8] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

5-Bromo-1H-indazole

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-indazole (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Addition: Add anhydrous 1,2-dimethoxyethane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, this compound.

Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the activity of specific kinases, it is possible to interfere with tumor growth, proliferation, and survival.

Given the structural similarities of this compound to known kinase inhibitors, it is highly probable that its anticancer activity is mediated through the inhibition of one or more protein kinases. A key target for many indazole-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9]

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.

By inhibiting the autophosphorylation of VEGFR-2, this compound could block downstream signaling cascades that lead to increased cell proliferation, survival, and angiogenesis, thereby exerting its anticancer effects.

Experimental Workflows for Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Evaluation: Kinase Profiling and Cellular Assays

The initial step in the biological evaluation is to determine the compound's inhibitory activity against a panel of kinases and its effect on cancer cell lines.

Caption: Workflow for the in vitro evaluation of a novel kinase inhibitor.

Detailed Protocol: VEGFR-2 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of the compound against VEGFR-2.[10][11]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vivo Evaluation: Xenograft Tumor Models

Promising compounds from in vitro studies are then evaluated in vivo to assess their efficacy and safety in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for anticancer drug development.[12][13]

Detailed Protocol: Human Tumor Xenograft Study

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

Procedure:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line known to overexpress VEGFR-2) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of key protein kinases such as VEGFR-2. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation. The outlined experimental workflows provide a clear path for its comprehensive preclinical evaluation.

Future research should focus on the optimization of the synthesis, a thorough investigation of its kinase selectivity profile, and a detailed exploration of its mechanism of action in various cancer models. These studies will be crucial in determining the full therapeutic potential of this intriguing indazole derivative.

References

- Cho, S.-Y., Kang, K. B., & Cha, H. J. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(3), 185–191.

- ChemicalBook. (n.d.). This compound. Retrieved from a relevant chemical supplier website.

- 化学辞書. (n.d.). 885272-64-0 this compound.

- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.

- Benchchem. (n.d.). 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.

- Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models.

- Khan, I., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(25), 15344-15368.

- Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 225-231.

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- Abbiati, G., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(8), 1849-1860.

- Elanco. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit.

- Nordic Biosite. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- Chem-Impex. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran.

- J&K Scientific. (2019, August 16). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran.

- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid.

- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.

- Vilk, G., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2013(3), 209-221.

- BLDpharm. (n.d.). 1370535-33-3|4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide.

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).

- Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2276-2287.

- Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.

- Fürstner, A., et al. (2008). A versatile protocol for Stille-Migita cross coupling reactions.

- Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.

- TCI Chemicals. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran.

- PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

- 5. karger.com [karger.com]

- 6. crownbio.com [crownbio.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole as a Protein Kinase Inhibitor

This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole. Synthesizing data from established pharmacophore models and proven experimental methodologies, we propose a scientifically grounded framework for its characterization as a protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Compound

This compound is a synthetic heterocyclic compound featuring two key moieties: an indazole core and a 3,6-dihydro-2H-thiopyran substituent. While direct studies on this specific molecule are not yet prevalent in public literature, an analysis of its structural components provides a strong rationale for its investigation as a targeted therapeutic agent.

-

The Indazole Core: The indazole scaffold is a "privileged" structure in medicinal chemistry, renowned for its role in a multitude of biologically active compounds.[1][2][3] Notably, it is a cornerstone of several FDA-approved protein kinase inhibitors, including Axitinib and Pazopanib, which are used in cancer therapy.[1][3] The nitrogen atoms in the indazole ring are critical for forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common feature of Type I and Type II kinase inhibitors.[1][4]

-

The Dihydro-thiopyran Moiety: Thiopyran derivatives are also recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[5] The inclusion of this sulfur-containing heterocycle can influence the compound's physicochemical properties, such as solubility and membrane permeability, and provides vectors for interaction with hydrophobic regions of a target's binding site.[5][6]

Given the established role of the indazole moiety as a potent kinase-binding pharmacophore, we hypothesize that this compound functions as a protein kinase inhibitor . This guide will delineate a comprehensive strategy to validate this hypothesis, from initial biochemical assays to cellular target engagement.

Hypothesized Mechanism of Action: An ATP-Competitive Kinase Inhibitor

We propose that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. In this model, the compound binds to the active site of the kinase, directly competing with the endogenous substrate, adenosine triphosphate (ATP).

Structural Basis of Interaction:

-

Hinge Binding: The 1H-indazole core is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is crucial for anchoring the inhibitor within the ATP pocket.[4][7]

-

Hydrophobic Interactions: The fused benzene ring of the indazole and the dihydro-thiopyran ring are likely to occupy hydrophobic pockets within the active site, contributing to binding affinity and potentially conferring selectivity for specific kinases.

-

Solvent Front Interactions: The thiopyran moiety may extend towards the solvent-exposed region of the active site, offering opportunities for further chemical modification to enhance potency and selectivity.

Caption: Hypothesized binding mode of the inhibitor within a kinase active site.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is required. This framework ensures a self-validating system, progressing from broad biochemical activity to specific cellular target engagement.

Caption: Workflow for the experimental validation of a kinase inhibitor.

Tier 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound can inhibit kinase enzymatic activity in a cell-free system. This is typically achieved by screening against a panel of diverse protein kinases.[8][9]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Preparation: Reconstitute the test compound, recombinant kinases, and appropriate substrates in assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase and substrate solution.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Kinase Selectivity Profile

The results of screening against a kinase panel should be summarized in a table to easily visualize potency and selectivity.

| Kinase Target | Family | IC50 (nM) |

| VEGFR2 | Tyrosine Kinase | 15 |

| FGFR1 | Tyrosine Kinase | 45 |

| Aurora A | Ser/Thr Kinase | 850 |

| CDK2 | Ser/Thr Kinase | >10,000 |

| PI3Kα | Lipid Kinase | >10,000 |

This table presents hypothetical data for illustrative purposes.

Tier 2: Cell-Based Functional Assays

Once a primary target (or targets) is identified, the next step is to assess the compound's activity in a cellular context. This validates that the compound is cell-permeable and can engage its target to produce a biological response.

Protocol: Cell Viability and Target Phosphorylation Assay

-

Cell Culture: Plate a relevant cancer cell line known to be dependent on the target kinase (e.g., a VEGFR2-dependent endothelial cell line like HUVEC) in 96-well plates.

-

Compound Treatment: Treat cells with a dose-response of the compound for a specified period (e.g., 72 hours).

-

Cell Viability Measurement (e.g., CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to the wells.

-

Lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Target Phosphorylation Measurement (Western Blot):

-

Treat cells with the compound for a shorter duration (e.g., 2-4 hours).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and the total target protein.

-

Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Detect with secondary antibodies and visualize bands. A reduction in the phospho-protein signal indicates target inhibition.[10]

-

Tier 3: Direct Target Engagement in Live Cells

The definitive validation of the mechanism of action is to prove that the compound physically binds to its intended target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12][13] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control (DMSO) for 1-2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant using Western blot or ELISA.

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble target protein against temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization due to binding.[13]

-

Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, denaturation in the vehicle control). Plot the amount of soluble protein against the compound concentration. This confirms dose-dependent target engagement in the cellular milieu.[11]

-

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By leveraging the known pharmacology of its indazole and thiopyran components, we propose its function as a protein kinase inhibitor. The detailed experimental protocols—from biochemical screening to in-cell target engagement—provide a clear and logical path to validate this hypothesis, determine the compound's potency and selectivity, and confirm its mode of action at a molecular level. Positive results from this workflow would establish a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

- Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Books.

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. Available at: [Link]

-

Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. PubMed. Available at: [Link]

-

Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available at: [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

-

A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pnas.org [pnas.org]

- 10. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

The Emerging Therapeutic Potential of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs. Its versatile biological activity, spanning from kinase inhibition to anti-inflammatory and antimicrobial effects, makes it a privileged structure in drug discovery. This technical guide provides an in-depth exploration of the biological potential of a specific, yet underexplored, indazole derivative: 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole . By dissecting the established pharmacology of its constituent indazole and dihydro-thiopyran moieties, we will build a scientifically-grounded rationale for its predicted therapeutic applications. This whitepaper will detail a proposed synthetic route, outline key biological assays for activity validation, and discuss the anticipated mechanism of action, with a particular focus on its potential as a kinase inhibitor for oncology applications.

Introduction: The Power of Privileged Scaffolds

In the quest for novel therapeutics, certain molecular frameworks consistently demonstrate a high hit rate against a variety of biological targets. These "privileged scaffolds" serve as a fertile ground for the development of new chemical entities. The 1H-indazole nucleus is a prime example of such a scaffold, renowned for its ability to engage with a multitude of enzymes and receptors.[1][2][3] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, This compound , combines this potent indazole core with a dihydro-thiopyran moiety. The incorporation of sulfur-containing heterocycles is a well-established strategy in drug design, often leading to compounds with unique pharmacological profiles.[4][5] The dihydro-thiopyran ring, in this context, can be considered a bioisostere of the more commonly seen dihydro-pyran ring, potentially offering altered lipophilicity, metabolic stability, and target interactions.[6] This guide will synthesize the existing knowledge on these two key structural components to build a compelling case for the investigation of this novel chemical entity.

Synthetic Strategy: A Roadmap to the Target Molecule

Proposed Synthetic Workflow:

The proposed synthesis involves a Suzuki coupling between a protected 5-bromo-1H-indazole and a suitable dihydro-thiopyran boronic acid or ester equivalent.

Caption: Proposed Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol (Hypothetical):

-

Protection of 5-Bromo-1H-indazole: To a solution of 5-bromo-1H-indazole in an appropriate solvent (e.g., DMF), add a suitable base (e.g., NaH) followed by a protecting group precursor (e.g., SEM-Cl or Boc-anhydride) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up and purify by column chromatography to yield the protected 5-bromo-1H-indazole.

-

Suzuki-Miyaura Coupling: In a reaction vessel, combine the protected 5-bromo-1H-indazole, the dihydro-thiopyran boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water).[10] Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by LC-MS). Cool the reaction, dilute with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash chromatography.

-

Deprotection: Treat the protected coupled product with an appropriate deprotecting agent (e.g., TBAF for SEM group or TFA for Boc group) in a suitable solvent. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product. Purify by column chromatography or recrystallization to obtain the final compound, this compound.

Predicted Biological Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[11] The nitrogen atoms at positions 1 and 2 of the indazole ring can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent and selective inhibition. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[3]

The 5-position of the indazole ring is a common site for substitution, and modifications at this position can significantly impact the inhibitor's potency and selectivity profile by extending into the solvent-exposed region or interacting with other pockets of the ATP-binding site.[12][13]

The dihydro-thiopyran moiety, as a bioisosteric replacement for a dihydropyran ring, is predicted to confer increased lipophilicity.[6] This can enhance cell permeability and potentially lead to interactions with hydrophobic pockets within the kinase active site. Furthermore, thiopyran derivatives themselves have been reported to possess anticancer and kinase inhibitory activities. For instance, certain thiopyran-4-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[14]

Predicted Target Kinase Families:

Based on the extensive literature on indazole-based kinase inhibitors, this compound is predicted to exhibit inhibitory activity against several key kinase families implicated in cancer, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy.

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is a driver in various cancers.[1]

-

Aurora Kinases: These are critical regulators of mitosis and are attractive targets for cancer therapy.

-

p38 MAP Kinase and JNK: These are key players in inflammatory and stress response pathways, which are also implicated in cancer progression.[15]

Caption: Predicted mechanism of kinase inhibition.

Experimental Validation: Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[16][17][18]

Protocol Outline:

-

Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, and the test compound.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed. f. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[19][20][21][22][23]

Protocol Outline:

-

Cell Culture: Plate cancer cells (e.g., a panel of cell lines representing different tumor types) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation: A Comparative Overview

To facilitate the analysis of experimental data, results should be summarized in a clear and concise tabular format.

Table 1: Predicted and Experimental Biological Activity Data

| Biological Assay | Target/Cell Line | Predicted Activity | Experimental IC50 (µM) |

| In Vitro Kinase Assay | VEGFR2 | High | To be determined |

| FGFR1 | Moderate to High | To be determined | |

| Aurora Kinase A | Moderate | To be determined | |

| p38α | Moderate | To be determined | |

| Cell Proliferation | HCT116 (Colon) | Potent | To be determined |

| A549 (Lung) | Potent | To be determined | |

| MCF-7 (Breast) | Potent | To be determined |

Conclusion and Future Directions

This technical guide has laid out a comprehensive, data-driven rationale for the investigation of This compound as a novel therapeutic agent. By leveraging the well-documented biological activities of the indazole and dihydro-thiopyran scaffolds, we have predicted its potential as a potent kinase inhibitor with promising anticancer properties. The proposed synthetic route provides a clear path to obtaining the molecule for experimental validation, and the detailed protocols for biological assays offer a robust framework for its characterization.

Future research should focus on the successful synthesis and purification of the target compound, followed by a comprehensive screening against a panel of cancer-relevant kinases and cell lines. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to both the indazole and thiopyran rings, will be crucial for optimizing potency and selectivity.[12][13][24][25] Ultimately, the insights gained from these studies will determine the true therapeutic potential of this exciting new chemical entity.

References

-

Bioassays for anticancer activities. PubMed. [Link]

-

Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. NIH. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Globe Thesis. [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives. NIH. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

-

Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. ResearchGate. [Link]

-

Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Semantic Scholar. [Link]

-

SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. [Link]

-

[Publication on indazole inhibitors]. Source not fully specified. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Bioisosteric Replacements. Chem-Space. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. [Link]

-

In vitro kinase assay v1. ResearchGate. [Link]

-

Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. NIH. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

-

Some biologically active thiopyran derivatives. ResearchGate. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH. [Link]

-

Principally SAR features derived from the 2-phenyl-2H-indazole. ResearchGate. [Link]

-

Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

- 12. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. atcc.org [atcc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole and its Analogue: Core Scaffolds in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole and its closely related oxygen analogue, 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole. While specific historical and discovery details for the thiopyran derivative are sparse in publicly available literature, this document consolidates the known information and leverages the more extensive data on its pyran counterpart to offer valuable insights for researchers, scientists, and drug development professionals. The focus is on the synthesis, chemical properties, and potential therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs.[3][4] The indazole core can act as a bioisostere for indole, offering a hydrogen bond donor and an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing target protein affinity.[2] Marketed drugs containing the indazole moiety, such as the anti-emetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and the kinase inhibitors Axitinib and Pazopanib, underscore the therapeutic versatility of this heterocyclic system.[3][5][6]

The substitution at the 5-position of the indazole ring with a dihydropyran or dihydrothiopyran moiety introduces a versatile structural element that can modulate the molecule's physicochemical properties, such as solubility, and provides a vector for further chemical modifications in drug discovery campaigns.[1]

The Emergence of 5-(Dihydropyran/thiopyran-4-yl)-1H-indazoles

While the specific discovery timeline for this compound is not well-documented in peer-reviewed literature, its existence is confirmed through its availability from chemical suppliers. In contrast, its oxygen analogue, 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole, is more prominently featured as a building block in chemical and pharmaceutical research.[1][7] The strategic value of these compounds lies in their utility as intermediates for synthesizing more complex molecules targeting a range of diseases.[1]

Comparative Physicochemical Properties

The substitution of the oxygen atom in the pyran ring with sulfur to form the thiopyran ring introduces notable changes in the molecule's properties. Sulfur is larger and less electronegative than oxygen, which can influence bond angles, ring conformation, lipophilicity, and metabolic stability. These differences can be strategically exploited in drug design to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

| Property | 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole | This compound |

| CAS Number | 885272-68-4[1][7] | Not readily available |

| Molecular Formula | C₁₂H₁₂N₂O[1] | C₁₂H₁₂N₂S |

| Molecular Weight | 200.24 g/mol [1] | 216.30 g/mol |

| Structure | Indazole ring fused to a dihydropyran moiety[1] | Indazole ring fused to a dihydrothiopyran moiety |

| Key Features | Privileged indazole scaffold, versatile dihydropyran group influencing solubility and providing a point for diversification.[1] | Potential for altered lipophilicity and metabolic stability due to the sulfur atom. |

Synthesis and Chemical Reactivity

The synthesis of 5-(dihydropyran/thiopyran-4-yl)-1H-indazoles typically involves the coupling of a functionalized indazole with a corresponding dihydropyran or dihydrothiopyran building block. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the crucial carbon-carbon bond between the indazole ring and the heterocyclic substituent.[8][9]

General Synthetic Approach: Suzuki-Miyaura Coupling

A common synthetic route involves the reaction of a halo-indazole (e.g., 5-bromo-1H-indazole) with a boronic acid or boronic ester derivative of dihydropyran or dihydrothiopyran.

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of 5-(dihydropyran/thiopyran-4-yl)-1H-indazoles.

Detailed Experimental Protocol: Synthesis of 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole

The following protocol is a representative example based on established Suzuki-Miyaura coupling procedures.[8][9][10]

Materials:

-

5-Bromo-1H-indazole

-

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester[10]

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[8]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) or Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed DME or dioxane and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole.

Potential Biological Activities and Therapeutic Applications

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][5] The specific biological targets of 5-(dihydropyran/thiopyran-4-yl)-1H-indazoles are not extensively defined in the literature; however, based on the broader class of indazole compounds, several potential mechanisms of action can be postulated.

Kinase Inhibition

The indazole scaffold is a key component of several approved tyrosine kinase inhibitors.[3] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Indazole-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.

Caption: Postulated mechanism of kinase inhibition by 5-(dihydropyran/thiopyran-4-yl)-1H-indazole.

G-Protein Coupled Receptor (GPCR) Modulation

Indazole derivatives have also been developed as modulators of GPCRs, such as cannabinoid (CB1) receptors.[11][12] These receptors are involved in a wide array of physiological processes, including pain perception, appetite, and mood. The development of ligands for these receptors is an active area of research for treating various neurological and inflammatory disorders.

Conclusion and Future Perspectives

This compound and its pyran analogue represent valuable scaffolds for medicinal chemistry and drug discovery. While the publicly available data on the thiopyran derivative is currently limited, the established importance of the indazole core and the synthetic tractability of this class of compounds suggest significant potential for the development of novel therapeutics. The structural differences between the dihydropyran and dihydrothiopyran moieties offer a compelling opportunity for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the synthesis of libraries based on these scaffolds and their evaluation against a range of biological targets, including kinases and GPCRs.

References

- 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole - Benchchem.

- Cas 885272-59-3,5-(TETRAHYDRO-THIOPYRAN-4-YL) - LookChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- WO2009106980A2 - Indazole derivatives - Google Patents.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC - NIH.

- 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | CAS 885272-68-4 | SCBT.

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.

- Indazoles in Drug Discovery - PharmaBlock.

- US4276300A - Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles - Google Patents.

- Indazole synthesis - Organic Chemistry Portal.

- WO2009106982A1 - Indazole derivatives - Google Patents.

- development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol.

- WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.

- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed.

- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.

- CN103319410A - Synthesis method of indazole compound - Google Patents.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH.

- Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH.

- 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole - J&W Pharmlab.

- Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation | Request PDF - ResearchGate.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.